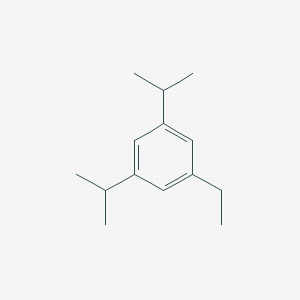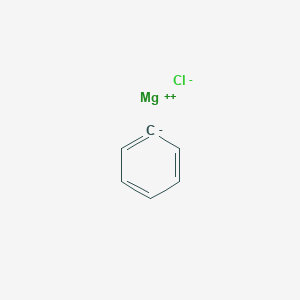
4-Chlorophthalic anhydride
Overview
Description
4-Chlorophthalic anhydride is a monochlorinated aromatic anhydride . It is an isomer of 3-chlorophthalic anhydride and a derivative of phthalic anhydride . It may be used to produce herbicides and pesticides, intermediates for active pharmaceutical ingredients, and can be used as a monomer for the production of polyimides .
Synthesis Analysis
4-Chlorophthalic anhydride can be produced by chlorination of phthalic anhydride . In a typical synthesis, 310.8 g (2.1 mol) of phthalic anhydride and 2488 g of water are added to a reaction flask . The mixture is stirred and dispersed evenly at 70 °C, and 149.1 g (2.1 mol) of chlorine gas is slowly introduced into the system under constant stirring . The reaction is continued for 12 hours .Molecular Structure Analysis
The molecular formula of 4-Chlorophthalic anhydride is C8H3ClO3 . Its average mass is 182.561 Da and its monoisotopic mass is 181.977066 Da .Chemical Reactions Analysis
Like most acid anhydrides, 4-Chlorophthalic anhydride can hydrolyze in the presence of water .Physical And Chemical Properties Analysis
4-Chlorophthalic anhydride has a melting point of around 99 °C . Its density is 1.6±0.1 g/cm3, and its boiling point is 299.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 54.0±3.0 kJ/mol .Scientific Research Applications
Synthesis of Polyetherimides
4-Chlorophthalic anhydride is used in the synthesis of polyetherimides, which are high heat engineering plastics . These plastics have a variety of uses, including in the fields of Aeronautics and Astronautics, and microelectronics .
Preparation of Carboxylic Compounds
4-Chlorophthalic anhydride is used in the preparation of carboxylic compounds . These compounds have a wide range of applications in organic chemistry.
Production of Herbicides and Pesticides
4-Chlorophthalic anhydride may be used to produce herbicides and pesticides . These are chemicals used in agriculture to control pests and weeds.
Intermediates for Active Pharmaceutical Ingredients
4-Chlorophthalic anhydride can be used as an intermediate in the production of active pharmaceutical ingredients . These are the active substances in medicines that have a therapeutic effect.
5. Monomer for the Production of Polyimides 4-Chlorophthalic anhydride can be used as a monomer for the production of polyimides . Polyimides are a type of polymer that is known for its thermal stability, good chemical resistance, excellent mechanical properties, and characteristic orange/yellow color.
6. Preparation of Fluorescent Probes and Bioactive Compounds Although the specific compound used in this application is 4-Fluorophthalic anhydride, it’s worth noting that 4-Chlorophthalic anhydride could potentially be used in a similar manner. These compounds can be used to prepare 4-amino substituted phthalimides, which are potential fluorescent probes and fluorescent bioactive compounds .
Mechanism of Action
Target of Action
4-Chlorophthalic anhydride is a monochlorinated aromatic anhydride . It is primarily used in the production of herbicides and pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides . The primary targets of this compound are therefore the biochemical pathways involved in these applications.
Mode of Action
Like most acid anhydrides, 4-Chlorophthalic anhydride can hydrolyze in the presence of water . This hydrolysis reaction is a key part of its interaction with its targets. The compound’s mode of action is also influenced by its structure, which includes a chlorine atom and two carbonyl groups. These functional groups can participate in various chemical reactions, contributing to the compound’s activity.
Action Environment
The action of 4-Chlorophthalic anhydride can be influenced by various environmental factors. For instance, its hydrolysis reaction is dependent on the presence of water . Additionally, factors such as temperature and pH can influence its reactivity and stability. In industrial settings, these factors are carefully controlled to optimize the compound’s performance.
Future Directions
properties
IUPAC Name |
5-chloro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTRMCQEPDPCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151993 | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophthalic anhydride | |
CAS RN |
118-45-6 | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI93D0O61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 4-Chlorophthalic Anhydride?
A1: Several methods exist for synthesizing 4-Chlorophthalic Anhydride. One approach involves the direct chlorination of phthalic anhydride, using its monosodium salt in an aqueous medium with chlorine gas. [] Another route utilizes a Diels-Alder cyclization reaction between maleic anhydride and chloroprene, followed by aromatization of the resulting 4-chlorotetrahydrophthalic anhydride using liquid bromine. [, ]
Q2: Can you describe the structural characteristics of 4-Chlorophthalic Anhydride?
A2: 4-Chlorophthalic Anhydride (molecular formula: C8H3ClO3, molecular weight: 182.55 g/mol) is an aromatic anhydride with a chlorine atom substituted at the para position relative to one of the carbonyl groups on the phthalic anhydride core. Spectroscopic data, including FTIR and 1H-NMR, confirm the presence of the characteristic anhydride and aromatic functionalities. []
Q3: What is the solubility behavior of 4-Chlorophthalic Anhydride?
A3: The solubility of 4-Chlorophthalic Anhydride has been investigated in various solvents. It exhibits increasing solubility in ethyl acetate, acetone, and 1,4-dioxane with increasing temperature. [] Its solubility in other solvents like tert-amyl alcohol, carbon tetrachloride, cyclohexane, methanol, methyl acetate, and acetonitrile has also been studied. [] These studies are crucial for understanding its behavior in different reaction media and developing effective separation techniques.
Q4: Has the solid-liquid phase equilibrium of 4-Chlorophthalic Anhydride been studied in multi-component systems?
A4: Yes, researchers have investigated the solid-liquid phase equilibrium of 4-Chlorophthalic Anhydride in ternary systems. For instance, its behavior with 3-chlorophthalic anhydride and solvents like ethyl acetate and acetone has been examined to understand their separation possibilities through crystallization. [, ] Additionally, the ternary system with 3-chlorophthalic acid and water has been studied at different temperatures to inform potential separation processes for 3-chlorophthalic anhydride. []
Q5: How is 4-Chlorophthalic Anhydride used in polymer synthesis?
A5: 4-Chlorophthalic Anhydride serves as a valuable precursor for synthesizing various aromatic dianhydrides, which are essential monomers for high-performance polymers like polyimides. For instance, it can be reacted with potassium carbonate to yield 3,3',4,4'-tetracarboxydiphthalic ether dianhydride. [] It's also used in synthesizing polythioetherimides by reacting with 4,4’-oxydianiline and 1,3-bis(4-aminophenoxy) benzene. [] These polymers are known for their excellent thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications requiring high performance. [, , ]
Q6: Does the isomeric nature of the synthesized dianhydrides influence the properties of the resulting polymers?
A6: Yes, the isomeric nature of the dianhydrides significantly affects the properties of the final polymers. For example, polyimides synthesized from 3,3'-diphenylthioether dianhydride, 2,3,3',4'-diphenylthioether dianhydride, and 2,2',3,3-diphenylthioether dianhydride, all derived from 4-Chlorophthalic Anhydride, exhibit distinct solubility profiles, thermal stabilities, and gas permeabilities. [, ] This control over polymer properties through isomeric variation makes 4-Chlorophthalic Anhydride a versatile building block.
Q7: Are there other notable applications of 4-Chlorophthalic Anhydride?
A7: 4-Chlorophthalic Anhydride is also a crucial starting material for synthesizing 4-hydroxyphthalic anhydride, which further leads to the creation of aromatic ester-containing dianhydrides. These dianhydrides are valuable in producing polyesterimides with good solubility and high thermal stability. []
Q8: What are the key aspects to consider regarding the large-scale production and application of 4-Chlorophthalic Anhydride?
A8: Large-scale synthesis of 4-Chlorophthalic Anhydride requires careful consideration of cost-effectiveness, process efficiency, and environmental impact. Researchers have explored optimizing reaction conditions for higher yield and purity while minimizing waste. [] Additionally, exploring alternative synthetic routes, like those using phase transfer catalysts, can contribute to more sustainable production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

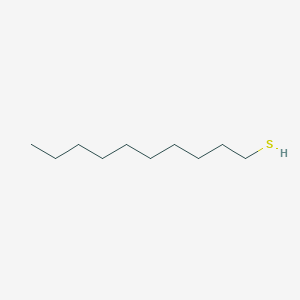
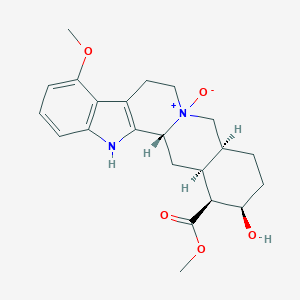
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
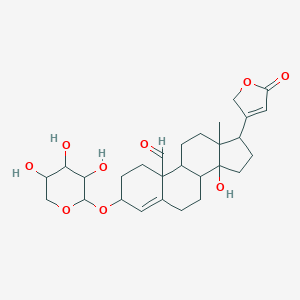

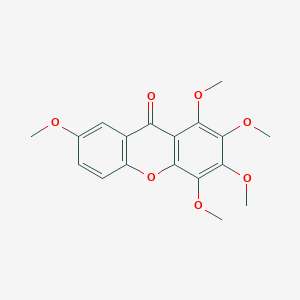
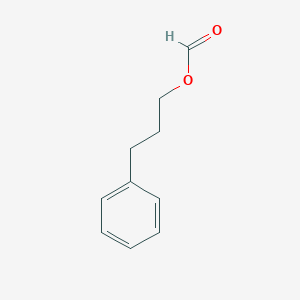

![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
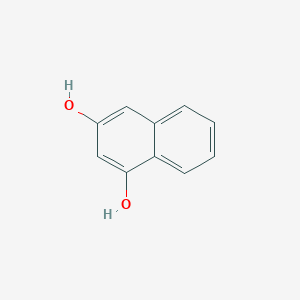
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
